molecular formula C16H14FN3O B12168594 5-fluoro-1-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide

5-fluoro-1-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B12168594
M. Wt: 283.30 g/mol
InChI Key: VLOMHMYMHGICSQ-UHFFFAOYSA-N
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Description

5-fluoro-1-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Fluorination: Introduction of the fluorine atom at the 5-position of the indole ring can be achieved using electrophilic fluorination reagents such as Selectfluor.

    N-Methylation: The methyl group can be introduced at the nitrogen atom of the indole ring using methyl iodide in the presence of a base like potassium carbonate.

    Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with pyridine-2-carboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carboxamide group to the corresponding amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of 5-fluoro-1-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-amine.

    Substitution: Formation of 5-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide.

Scientific Research Applications

5-fluoro-1-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Agrochemicals: The compound is explored for its use as a fungicide and insecticide due to its ability to inhibit specific enzymes in pests.

    Biological Research: It serves as a tool compound in studying the biological pathways involving indole derivatives.

Mechanism of Action

The mechanism of action of 5-fluoro-1-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of enzymes such as kinases or proteases, thereby modulating signaling pathways involved in disease progression. In agrochemical applications, it targets enzymes in pests, leading to their inhibition and subsequent pest control.

Comparison with Similar Compounds

Similar Compounds

    Fluoxapiprolin: Another indole derivative used as a fungicide.

    Fluopimomide: A compound with similar structural features used in crop protection.

Uniqueness

5-fluoro-1-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives. This uniqueness makes it a valuable compound for targeted applications in both medicinal and agricultural fields.

Properties

Molecular Formula

C16H14FN3O

Molecular Weight

283.30 g/mol

IUPAC Name

5-fluoro-1-methyl-N-(pyridin-2-ylmethyl)indole-2-carboxamide

InChI

InChI=1S/C16H14FN3O/c1-20-14-6-5-12(17)8-11(14)9-15(20)16(21)19-10-13-4-2-3-7-18-13/h2-9H,10H2,1H3,(H,19,21)

InChI Key

VLOMHMYMHGICSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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